4-hydroxybutanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybutanamide can be achieved through several methods. One common approach involves the reaction of butyrolactone with ammonia under controlled conditions. The reaction typically proceeds as follows:
Butyrolactone+Ammonia→this compound
Another method involves the reduction of 4-hydroxybutyric acid with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acid or base, this compound can hydrolyze to produce butanoic acid and ammonia.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutanamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Hydrolysis: Butanoic acid and ammonia.
Oxidation: 4-Oxobutanamide.
Substitution: Various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl group allows for hydrogen bonding and other interactions with proteins and other biomolecules, influencing its activity and function.
Comparison with Similar Compounds
Similar Compounds
Butanamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
4-Hydroxybutyric Acid: Contains a carboxyl group instead of an amide group, leading to different chemical behavior and applications.
4-Oxobutanamide: An oxidized form of 4-hydroxybutanamide, with a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both an amide and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOESDOAIWSCMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061297 | |
Record name | Butanamide, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927-60-6 | |
Record name | 4-Hydroxybutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybutyramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, 4-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxybutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBUTYRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D464344F6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-HYDROXYBUTYRAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5769 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-hydroxybutanamide derivatives in the central nervous system?
A: Research suggests that this compound derivatives primarily act as inhibitors of γ-aminobutyric acid (GABA) uptake transporters. [, , ] GABA is a major inhibitory neurotransmitter in the mammalian central nervous system, and enhancing its activity through uptake inhibition has shown promise in treating conditions like epilepsy. []
Q2: Which GABA transporter subtypes are targeted by this compound derivatives?
A: Studies have investigated the interaction of this compound derivatives with all four known GABA transporter subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. [, , , ] Notably, mGAT1 has been a significant focus due to its potential as a therapeutic target. []
Q3: How does the structure of this compound relate to its GABA transporter inhibitory activity?
A: Researchers have explored structure-activity relationships by synthesizing various this compound derivatives. [, , ] For instance, introducing a 4,4-diphenylbut-3-enylamine moiety at the 2-position of 4-hydroxybutyric acid, inspired by known mGAT1 inhibitors like tiagabine, has been investigated. []
Q4: What synthetic routes are commonly employed to obtain this compound derivatives?
A: One efficient method involves the regioselective reduction of 1-aryl-3-arylaminopyrrolidine-2,5-diones using sodium borohydride in a neutral medium. [, ] This reaction offers a convenient pathway to access 3-arylamino-4-hydroxybutanamide derivatives in high yields. []
Q5: What biological activities have been investigated for this compound derivatives beyond GABA uptake inhibition?
A: In addition to anticonvulsant potential, researchers have explored the analgesic, antinociceptive, and antidepressant properties of novel this compound derivatives. [, ] This suggests a broader range of potential therapeutic applications for these compounds.
Q6: Have any specific this compound derivatives demonstrated promising activity profiles in preclinical studies?
A: While specific details are limited within the provided abstracts, research highlights the development of tricyclic N-benzyl-4-hydroxybutanamide derivatives. [] These compounds exhibited anticonvulsant, antinociceptive, and antidepressant activities, suggesting potential therapeutic benefits. []
Q7: What is the significance of intramolecular hydrogen bonding in this compound derivatives?
A: Intramolecular hydrogen bonding plays a crucial role in the regioselective reduction of 1-aryl-3-arylaminopyrrolidine-2,5-diones to yield this compound derivatives. [] This interaction influences the reaction pathway, favoring the formation of the desired product.
Q8: Beyond pharmacological applications, have any other uses for this compound derivatives been explored?
A: While the provided research primarily focuses on pharmacological applications, this compound derivatives have also been incorporated into the synthesis of new carbamoyl-containing oxa(thia)zolidines. [] These heterocyclic compounds often exhibit diverse biological activities, potentially expanding the utility of this compound derivatives in medicinal chemistry.
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